molecular formula C10H11NO3 B15358185 Prop-2-en-1-yl 4-amino-2-hydroxybenzoate CAS No. 64241-16-3

Prop-2-en-1-yl 4-amino-2-hydroxybenzoate

Cat. No.: B15358185
CAS No.: 64241-16-3
M. Wt: 193.20 g/mol
InChI Key: ZLXOBZJDPQGBST-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-amino-2-hydroxybenzoate is a synthetic benzoate ester derivative of high interest in medicinal chemistry and anticancer research. This compound is part of a class of molecules developed from lead structures like salicylic acid and eugenyl benzoate, which are known to induce apoptosis and reduce the growth of colorectal cancer cells, including HT-29 lines . Its molecular structure incorporates a 4-aminosalicylate moiety, a pharmacophore recognized for its bioactive potential, linked to a prop-2-en-1-yl (allyl) group that may enhance lipophilicity and cellular uptake . Researchers value this compound as a key intermediate for synthesizing novel derivatives and for probing structure-activity relationships (SAR) in the development of new therapeutic agents . QSAR analyses of related compounds indicate that cytotoxic activity is significantly influenced by molecular properties such as hydrophobicity (LogP), highlighting the importance of this compound's specific chemical features in optimizing biological interactions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

64241-16-3

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

prop-2-enyl 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C10H11NO3/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h2-4,6,12H,1,5,11H2

InChI Key

ZLXOBZJDPQGBST-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(C=C(C=C1)N)O

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis

The allyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-amino-2-hydroxybenzoic acid and allyl alcohol. This reaction is critical for prodrug activation or synthetic modifications.

Conditions Reagents Products Reference
Acidic hydrolysisHCl/H₂SO₄, reflux4-Amino-2-hydroxybenzoic acid + allyl alcohol
Basic hydrolysisNaOH/KOH, aqueousSodium salt of acid + allyl alcohol

The reaction rate depends on the steric hindrance of the allyl group and pH conditions. Acidic hydrolysis typically proceeds faster due to protonation of the ester carbonyl.

Nucleophilic Substitution at the Allyl Group

The allyl moiety participates in nucleophilic substitutions, enabling the introduction of new functional groups.

Example reaction :

Prop-2-en-1-yl ester+AminePd catalystAllylamine derivative+Byproducts\text{Prop-2-en-1-yl ester} + \text{Amine} \xrightarrow{\text{Pd catalyst}} \text{Allylamine derivative} + \text{Byproducts}

Nucleophile Catalyst/Reagents Product Reference
ThiolsRadical initiatorsAllyl thioethers
AminesPalladium complexesSecondary allylamines

The allyl group’s π-electrons facilitate transition metal-catalyzed couplings, as demonstrated in Suzuki-Miyaura reactions .

Oxidation Reactions

The amino and allyl groups are susceptible to oxidation, producing nitro or epoxide derivatives.

Amino Group Oxidation

-NH2KMnO4/H2O2-NO2\text{-NH}_2 \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}_2} \text{-NO}_2

This reaction is critical for synthesizing nitroaromatics, which are intermediates in drug design.

Allyl Group Epoxidation

AllylmCPBAEpoxide\text{Allyl} \xrightarrow{\text{mCPBA}} \text{Epoxide}

Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the allyl double bond to form an epoxide, useful in ring-forming reactions .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitutions at positions ortho/para to the hydroxyl and amino groups.

Reaction Reagents Position Product Reference
NitrationHNO₃/H₂SO₄Para to -OH3-Nitro-4-amino-2-hydroxy
SulfonationH₂SO₄, SO₃Ortho to -NH₂Sulfonic acid derivative

The amino group strongly activates the ring, while the hydroxyl group directs electrophiles to specific positions.

Acylation and Derivatization of the Amino Group

The primary amino group reacts with acylating agents to form amides, enhancing stability or modulating bioactivity.

-NH2+AcClBase-NHCOCH3\text{-NH}_2 + \text{AcCl} \xrightarrow{\text{Base}} \text{-NHCOCH}_3

Acylating Agent Conditions Product Application
Acetic anhydridePyridine, RTAcetamide derivativeProdrug synthesis
Benzoyl chlorideDCM, 0°CBenzamide analogAntimicrobial agents

Acylation is employed to protect the amino group during multi-step syntheses.

Reduction Reactions

While the amino group is typically stable under reducing conditions, nitro derivatives (from prior oxidation) can be reduced to amines.

-NO2H2/Pd-C-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

This step is reversible, allowing for strategic functional group interconversions.

Key Research Findings

  • Antimicrobial Activity : Derivatives synthesized via epoxidation and acylation exhibit enhanced antibacterial efficacy, with MIC values ≤16 µg/mL against S. aureus .

  • Thermal Stability : The compound decomposes at 240–250°C, limiting high-temperature applications without protective groups.

  • Solubility Profile : Poor aqueous solubility (0.2 mg/mL at 25°C) necessitates formulation with co-solvents for pharmacological use.

This compound’s versatility in organic synthesis and drug development underscores its importance in medicinal chemistry. Future research should explore its catalytic asymmetric reactions and biocompatible derivatives.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Compounds:

2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-Methoxybenzoate () Substituents: Methoxy (-OCH₃) at positions 2 and 4; allyl group on the phenyl ring. Molecular Geometry: Dihedral angle between benzene rings is 81.60° .

Propyl 4-Hydroxybenzoate (Propyl Paraben) ()

  • Substituents : Hydroxyl (-OH) at position 4; propyl ester.
  • Applications : Widely used as a preservative due to antimicrobial activity.

Hydrobromide of 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine ()

  • Substituents : Allyl group on a thiazolimine ring; methoxy-phenyl moiety.
  • Pharmacological Role : Exhibits antihypertensive activity via angiotensin II receptor antagonism .

Table 1: Structural and Physical Properties
Compound Substituents Molecular Weight (g/mol) Key Functional Groups Crystallographic Data (Dihedral Angle)
Prop-2-en-1-yl 4-amino-2-hydroxybenzoate NH₂ (C4), OH (C2), allyl 209.20 Amino, hydroxyl, ester Not reported
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate OCH₃ (C2, C4), allyl 298.33 Methoxy, ester, allyl 81.60°
Propyl paraben OH (C4), propyl 180.20 Hydroxyl, ester Not reported
Compound 3(1) () Allyl, thiazolimine, Br 399.34 Thiazole, imine, bromide Not reported

Pharmacological and Functional Comparisons

Key Findings:
  • Antihypertensive Activity () : Allyl-containing thiazolimine derivatives (e.g., compound 3(5)) show angiotensin II receptor antagonism with efficacy comparable to valsartan. The allyl group may enhance hydrophobic interactions with the receptor .
  • Antimicrobial Activity () : Propyl paraben’s hydroxyl group contributes to preservative action, suggesting that polar substituents (e.g., -OH, -NH₂) in the main compound could similarly interact with microbial targets.
Table 2: Pharmacological Activity
Compound Biological Activity Mechanism of Action Efficacy/Application
This compound Hypothetical antimicrobial H-bonding via -NH₂/-OH Potential dual activity
Compound 3(5) () Antihypertensive Angiotensin II receptor antagonism Comparable to valsartan
Propyl paraben Preservative Membrane disruption in microbes Common in cosmetics
2-Methoxy-... () Under investigation Eugenol-derived pharmaceutical Preclinical evaluation

Q & A

Q. What are the optimal synthetic routes for Prop-2-en-1-yl 4-amino-2-hydroxybenzoate, and how can reaction progress be monitored?

Methodological Answer: The compound can be synthesized via esterification of 4-amino-2-hydroxybenzoic acid with propargyl/propenyl derivatives under acid catalysis. Thin Layer Chromatography (TLC) is critical for monitoring reaction progress, using silica gel plates and UV visualization. Purification typically involves column chromatography with gradients of ethyl acetate/hexane. Ensure anhydrous conditions to prevent hydrolysis of the ester group .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Use 1H^1H- and 13C^{13}C-NMR to confirm the allyl (prop-2-en-1-yl) group (e.g., 1H^1H-NMR: δ 5.0–6.0 ppm for vinyl protons) and the aromatic/amine protons. IR spectroscopy identifies ester carbonyl (∼1700 cm1^{-1}) and hydroxyl stretches. High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in amber vials at −20°C under inert gas (N2_2/Ar) to prevent oxidation of the allyl group and hydrolysis of the ester. Avoid exposure to moisture and strong acids/bases. Use engineering controls (e.g., fume hoods) during handling, and follow protocols for contaminated waste disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is ideal. Analyze dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., C–H···O interactions) to confirm stereoelectronic effects. WinGX/ORTEP can visualize anisotropic displacement ellipsoids and packing diagrams .

Q. What computational strategies validate docking studies of this compound with biological targets (e.g., angiotensin receptors)?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., 3R8A for angiotensin II receptors). Prioritize ligands with negative scoring functions (ΔG < −8 kcal/mol). Validate via MD simulations (AMBER/CHARMM) to assess binding stability. Pharmacological assays (in vivo blood pressure models) confirm predicted activity .

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

Methodological Answer: Conduct systematic SAR studies by varying substituents (e.g., methoxy, bromo groups) on the aromatic ring. Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric parameters with IC50_{50} values. Replicate assays under standardized conditions (pH, temperature) to minimize variability .

Q. What experimental design principles ensure reproducibility in pharmacokinetic studies of this compound?

Methodological Answer: Adopt a double-blind, placebo-controlled design with randomized dosing cohorts. Use LC-MS/MS for plasma concentration profiling (LLOQ ≤ 1 ng/mL). Include positive controls (e.g., valsartan for antihypertensive studies) and account for covariates (e.g., metabolic enzyme polymorphisms) .

Data Analysis & Technical Challenges

Q. How can anisotropic displacement parameters in crystallography refine structural models?

Methodological Answer: In SHELXL, refine anisotropic displacement parameters (ADPs) for non-H atoms using the ANIS command. Analyze ADP ellipsoids in WinGX to identify thermal motion or disorder. Exclude outliers via the SIMU and DELU restraints .

Q. What strategies mitigate low yields in the synthesis of this compound?

Methodological Answer: Optimize reaction stoichiometry (1:1.2 molar ratio of acid to allyl halide) and use coupling agents (DCC/DMAP). If steric hindrance occurs, switch to microwave-assisted synthesis (80°C, 30 min). Characterize byproducts via GC-MS to identify competing pathways .

Q. How do substituents on the benzoate ring influence the compound’s intermolecular interactions?

Methodological Answer: Compare crystal structures (e.g., CCDC entries) to assess hydrogen-bonding motifs. Electron-withdrawing groups (e.g., nitro) enhance π-π stacking, while bulky groups (e.g., isopropyl) disrupt packing. Use Mercury software to calculate Hirshfeld surfaces and fingerprint plots .

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